(4-(M-Tolyloxy)phenyl)boronic acid
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Overview
Description
(4-(M-Tolyloxy)phenyl)boronic acid is an organic compound with the molecular formula C13H13BO3. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid derivatives, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Mode of Action
Boronic acids, such as phenylboronic acid, are mild lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling , which can affect various biochemical pathways.
Pharmacokinetics
Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the bioavailability of 4-(3-METHYLPHENOXY)PHENYLBORONIC ACID.
Result of Action
Boronic acids are known to form reversible complexes with polyols, including sugars , which can have various molecular and cellular effects.
Action Environment
The stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(M-Tolyloxy)phenyl)boronic acid typically involves the reaction of an aryl halide with a boronic ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are catalyzed by palladium and involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-(M-Tolyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Boric Esters: Used in the synthesis of boronic acids.
Oxidizing Agents: Used in oxidation reactions to convert the boronic acid group to other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically an aryl or vinyl compound with a new functional group attached .
Scientific Research Applications
(4-(M-Tolyloxy)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Can be used to modify biomolecules for various applications.
Industry: Used in the production of polymers and other materials.
Comparison with Similar Compounds
(4-(M-Tolyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Another member of the boronic acid family with similar chemical properties.
4-Formylphenylboronic Acid: A compound with a formyl group attached to the phenyl ring, which can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
[4-(3-methylphenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYMQDGXNOCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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